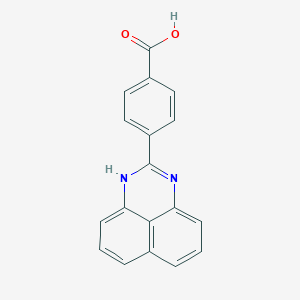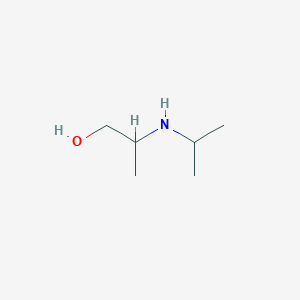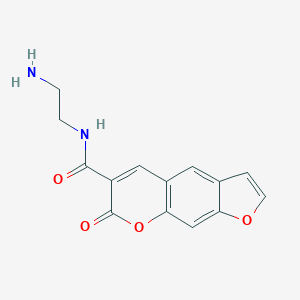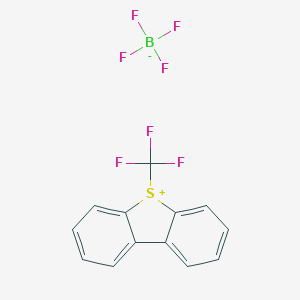
5-(Trifluorometil)dibenzotiofeno tetrafluoroborato
Descripción general
Descripción
5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: is a chemical compound known for its utility in trifluoromethylation reactions. It is often referred to as Umemoto’s reagent and is widely used in organic synthesis to introduce trifluoromethyl groups into various substrates. This compound is particularly valued for its ability to facilitate the formation of carbon-fluorine bonds, which are important in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used to introduce trifluoromethyl groups into organic molecules, enhancing their chemical and physical properties. It is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules, including drugs with improved metabolic stability and bioavailability. Trifluoromethyl groups can enhance the lipophilicity and binding affinity of pharmaceutical compounds .
Industry: In the industrial sector, 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is employed in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
Target of Action
The primary targets of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate are aryl, heteroaryl, and vinyl boronic acids . These compounds are often used in organic synthesis due to their ability to form carbon-carbon bonds .
Mode of Action
5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate interacts with its targets through a copper-catalyzed process for trifluoromethylation . This reaction is conducted under mild conditions and shows tolerance to moisture and a variety of functional groups .
Biochemical Pathways
The compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes via copper-catalyzed trifluoromethylation of terminal alkenes . This process leads to the formation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters .
Pharmacokinetics
The compound’s molecular weight of 34007 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the formation of trifluoromethyl-substituted alkenes . These compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity.
Action Environment
The action of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate is influenced by environmental factors such as temperature and moisture. The compound is stable under normal storage conditions . The reaction it catalyzes is sensitive to moisture , suggesting that it should be handled under dry conditions to maintain its efficacy.
Análisis Bioquímico
Biochemical Properties
It is known that this compound plays a role in the trifluoromethylation of aryl boronic acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to be involved in the trifluoromethylation of aryl boronic acids . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves the reaction of dibenzothiophene with trifluoromethyl iodide in the presence of a strong base, such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate undergoes various types of reactions, including:
Electrophilic Trifluoromethylation: This is the primary reaction type, where the compound acts as an electrophilic trifluoromethylating agent.
Substitution Reactions:
Common Reagents and Conditions:
Reagents: Common reagents used with 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate include bases like potassium tert-butoxide, solvents such as dichloromethane, and catalysts like copper or palladium complexes.
Major Products: The major products formed from reactions involving 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Comparación Con Compuestos Similares
Togni’s Reagent: Another electrophilic trifluoromethylating agent, known for its high reactivity and versatility in various trifluoromethylation reactions.
Yagupolskii’s Reagent: A sulfonium-based trifluoromethylating agent, used for introducing trifluoromethyl groups into aromatic compounds.
Shreeve’s Reagent: A triflate-based trifluoromethylating agent, known for its stability and ease of handling.
Uniqueness: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is unique due to its high electrophilicity and ability to introduce trifluoromethyl groups under mild conditions. It is particularly effective in reactions with electron-rich substrates and offers a high degree of selectivity .
Propiedades
IUPAC Name |
5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVISWLINKWMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BF7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380541 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131880-16-5 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate a valuable reagent in organic synthesis?
A1: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a powerful electrophilic trifluoromethylating agent. [] This means it can introduce a trifluoromethyl (CF3) group to electron-rich molecules. The CF3 group is highly desirable in pharmaceuticals and agrochemicals due to its unique properties, including enhanced metabolic stability and lipophilicity.
Q2: Can you provide specific examples of reactions where S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has proven effective?
A2: Certainly! One notable example is its use in the enantioselective electrophilic trifluoromethylation of β-keto esters. [] This reaction, facilitated by chiral nonracemic guanidines, offers a pathway to synthesize chiral molecules containing the trifluoromethyl group, which are highly valuable building blocks for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


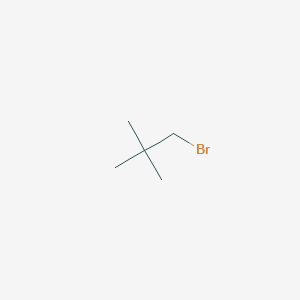
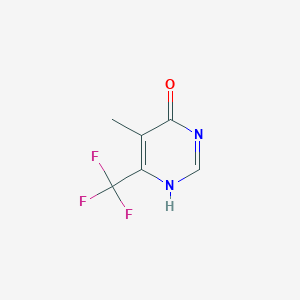
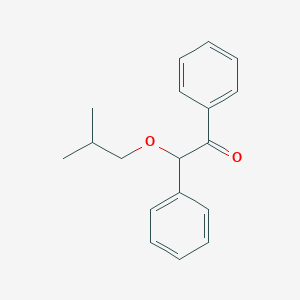

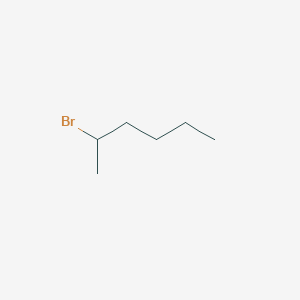


![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
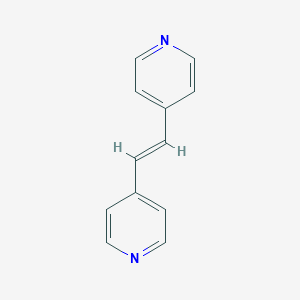
![1-Oxaspiro[3.5]nonan-2-one, 3-methylene-](/img/structure/B146025.png)

